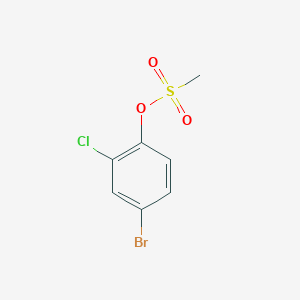

4-Bromo-2-chlorophenyl methanesulfonate

Description

Significance of Aryl Sulfonates as Synthetic Intermediates and Leaving Groups

Aryl sulfonates are a well-established class of organic compounds characterized by the Ar-O-SO₂R functional group. They are highly valued in organic synthesis primarily for their role as excellent leaving groups in nucleophilic substitution reactions. The sulfonate group is a weak base, making it a stable anion that readily departs from a carbon atom. This property is comparable to or even better than that of halide leaving groups, rendering aryl sulfonates versatile intermediates for the formation of new chemical bonds.

The reactivity of aryl sulfonates can be fine-tuned by altering the substituents on the aromatic ring or the alkyl/aryl group attached to the sulfur atom. This allows chemists to control the rate and selectivity of reactions. For instance, electron-withdrawing groups on the aryl ring can enhance the leaving group ability of the sulfonate. Aryl methanesulfonates, often referred to as mesylates, are a common type of aryl sulfonate used in a variety of transformations, including the synthesis of diaryl ethers through nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Overview of Substituted Aromatic Systems in Chemical Research

Substituted aromatic systems are ubiquitous in chemical research, forming the backbone of many pharmaceuticals, agrochemicals, and materials. The nature, number, and position of substituents on an aromatic ring profoundly influence its physical, chemical, and biological properties. Halogens, such as bromine and chlorine, are common substituents that modify the electronic nature of the aromatic ring through inductive electron withdrawal and resonance electron donation.

These halogen atoms also serve as reactive handles for further synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govnih.govmdpi.com This allows for the construction of complex molecular architectures, such as biphenyls, which are prevalent in many biologically active compounds. nih.gov The specific substitution pattern of the 4-bromo-2-chlorophenyl moiety creates a unique electronic and steric environment that can be exploited in targeted synthesis.

Historical Context of 4-Bromo-2-chlorophenyl Moiety in Organic Synthesis

The 4-bromo-2-chlorophenyl structural motif has a notable history as a key intermediate in the synthesis of various commercially important compounds. For instance, 4-bromo-2-chlorophenol (B165030) is a known precursor for the production of insecticidal and acaricidal agents. google.com More recently, derivatives of the 4-bromo-2-chlorophenyl moiety have been utilized in medicinal chemistry. Compounds incorporating this structure have shown potential as antimicrobial agents and inhibitors of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

A significant application of this moiety is in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The 4-bromo-2-chlorophenyl group serves as a crucial building block in the multi-step synthesis of this important pharmaceutical. The historical and ongoing use of this moiety underscores its importance in applied organic synthesis.

Research Gaps and Future Perspectives for 4-Bromo-2-chlorophenyl Methanesulfonate (B1217627)

Despite the established utility of the 4-bromo-2-chlorophenyl moiety and the well-understood chemistry of aryl methanesulfonates, a significant research gap exists specifically for 4-Bromo-2-chlorophenyl methanesulfonate. A comprehensive search of the scientific literature reveals a scarcity of studies focused on the synthesis, characterization, and application of this particular compound.

The future perspectives for this compound are therefore largely centered on exploring its potential as a versatile synthetic intermediate. Key areas for future research include:

Development of efficient synthetic routes: Establishing reliable and high-yielding methods for the preparation of this compound is a crucial first step.

Exploration of its reactivity in cross-coupling reactions: The presence of both a bromine atom and a methanesulfonate group offers the potential for selective or sequential cross-coupling reactions, providing a pathway to complex, polysubstituted aromatic compounds.

Application in the synthesis of novel bioactive molecules: Given the prevalence of the 4-bromo-2-chlorophenyl moiety in known pharmaceuticals and agrochemicals, this methanesulfonate could serve as a valuable precursor for the synthesis of new analogues with potentially improved or novel biological activities.

Investigation as a latent phenol (B47542): The methanesulfonate group can act as a protecting group for the phenolic hydroxyl, which can be unmasked under specific conditions. This could be advantageous in multi-step syntheses.

The strategic combination of a good leaving group (methanesulfonate) and a site for cross-coupling (bromo group) on the same aromatic ring suggests that this compound could be a highly useful and versatile tool for organic chemists. Further investigation into its chemistry is warranted to unlock its full synthetic potential.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| (4-Bromo-2-chlorophenyl)methanesulfonyl chloride | 1517051-26-1 | C₇H₅BrCl₂O₂S | Precursor for sulfonamide and sulfonate ester synthesis |

| 4-Bromo-2-chlorophenol | 3049-07-8 | C₆H₄BrClO | Intermediate for insecticides and pharmaceuticals google.com |

| Dapagliflozin | 461432-26-8 | C₂₁H₂₅ClO₆ | SGLT2 inhibitor for type 2 diabetes |

| 4-Bromophenyl methanesulfonate | 68574-35-6 | C₇H₇BrO₃S | A related aryl methanesulfonate |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-13(10,11)12-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESMMTIKWBRYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Chlorophenyl Methanesulfonate and Its Precursors

Synthesis of 4-Bromo-2-chlorophenol (B165030)

The synthesis of the key intermediate, 4-bromo-2-chlorophenol, is primarily achieved through the electrophilic halogenation of a substituted phenol (B47542). The most common and direct route involves the regioselective bromination of 2-chlorophenol (B165306).

Halogenation Reactions of Phenol Derivatives

Halogenation is a fundamental electrophilic aromatic substitution reaction for phenols. The hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles like halogens. This activation is particularly strong at the ortho and para positions relative to the hydroxyl group.

The reaction between a phenol and bromine can yield different products depending on the solvent used. stackexchange.com In polar solvents like water, the phenol can ionize to form a highly reactive phenoxide ion, leading to the rapid formation of poly-brominated products, such as 2,4,6-tribromophenol. stackexchange.comyoutube.com To achieve selective mono-halogenation, less polar, non-ionizing solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or chlorobenzene (B131634) are employed. stackexchange.comgoogle.com In these solvents, the reaction is more controlled, allowing for the formation of a mixture of ortho- and para-bromophenols, with the para-isomer typically being the major product due to reduced steric hindrance. youtube.com

Regioselective Bromination and Chlorination Strategies

For the synthesis of 4-bromo-2-chlorophenol, the starting material is typically 2-chlorophenol. google.comguidechem.com In this molecule, the hydroxyl group directs incoming electrophiles to the ortho and para positions (positions 4 and 6), while the existing chlorine atom is a deactivating group but also an ortho-, para-director. The directing effects of the powerful hydroxyl group dominate, guiding the incoming bromine electrophile.

The primary product of this reaction is 4-bromo-2-chlorophenol, where bromination occurs at the para position relative to the hydroxyl group. A minor isomer, 6-bromo-2-chlorophenol, is also formed when bromination occurs at the available ortho position. google.com The strategic goal is to maximize the yield of the desired 4-bromo isomer while minimizing the formation of the 6-bromo byproduct. This is achieved by carefully controlling the reaction conditions. google.com

Optimization of Reaction Conditions for Precursor Synthesis

Significant research has focused on optimizing the synthesis of 4-bromo-2-chlorophenol to achieve high yields and selectivity. Key variables include the choice of solvent, catalyst, temperature, and reaction time.

One highly effective method involves reacting 2-chlorophenol with bromine in an inert solvent like chlorobenzene in the presence of a catalyst such as triethylamine (B128534) hydrochloride. google.com This process can achieve yields of over 99%, with the reaction product containing only a very small percentage (e.g., 0.6%) of the undesired 6-bromo-2-chlorophenol isomer. google.com The reaction is typically initiated at a low temperature (5-8 °C) during the initial addition of bromine and then allowed to warm to a slightly higher temperature (15-20 °C). google.com

Another approach utilizes a nano-positioned catalyst, which is a mixture of transition element hydrochlorides like copper chloride, zinc chloride, and silver chloride. guidechem.comgoogle.com This catalytic system also promotes high-purity product formation with yields reported to be over 97%. guidechem.com The reaction temperature and molar ratio of reactants are critical parameters that must be precisely controlled. google.com

Below are interactive tables summarizing optimized reaction conditions from cited literature.

Table 1: Bromination of 2-Chlorophenol using Triethylamine Hydrochloride Catalyst google.com

| Parameter | Value |

|---|---|

| Starting Material | 2-Chlorophenol |

| Reagent | Bromine |

| Solvent | Chlorobenzene |

| Catalyst | Triethylamine Hydrochloride |

| Temperature | 5 °C to 20 °C |

| Yield of 4-bromo-2-chlorophenol | 99.1% |

| Undesired Isomer (6-bromo-2-chlorophenol) | 0.6% |

Table 2: Bromination of o-Chlorophenol using Nano-Positioned Catalyst guidechem.comgoogle.com

| Parameter | Value |

|---|---|

| Starting Material | o-Chlorophenol |

| Reagent | Br₂ |

| Catalyst | Mixture of CuCl₂, ZnCl₂, AgCl |

| Temperature | 10 °C to 60 °C |

| Reaction Time | 20-25 hours |

| **Molar Ratio (o-chlorophenol:Br₂) ** | 1:1 to 1:1.2 |

| Product Purity | >97.5% |

| Product Yield | >97% |

Esterification of 4-Bromo-2-chlorophenol to Form 4-Bromo-2-chlorophenyl Methanesulfonate (B1217627)

The final step in the synthesis is the conversion of the phenolic hydroxyl group of 4-bromo-2-chlorophenol into a methanesulfonate ester. This transformation is a type of O-sulfonylation, a robust and widely used reaction in organic synthesis.

Mechanistic Pathways of Methanesulfonate Esterification

The formation of a sulfonate ester from a phenol and a methanesulfonyl halide (like methanesulfonyl chloride) proceeds via a nucleophilic substitution mechanism at the sulfur atom. The reaction is typically facilitated by a non-nucleophilic base.

The mechanism involves the following key steps:

Deprotonation: The base (e.g., pyridine (B92270) or triethylamine) removes the acidic proton from the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic sulfur atom of the methanesulfonyl chloride.

Leaving Group Departure: This attack leads to the displacement of the chloride ion, which is a good leaving group. The base used in the first step also serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.

Studies on the related reaction between sulfonic acids and alcohols have explored different mechanistic possibilities, including SN2-type pathways involving the attack of a sulfonate anion on a protonated alcohol. pqri.orgacs.orgacs.org For the reaction with a sulfonyl chloride, the direct nucleophilic attack by the phenoxide on the sulfur center is the generally accepted and dominant pathway.

Influence of Solvent Systems on Esterification Yields and Selectivity

The choice of solvent can significantly impact the yield and selectivity of the esterification reaction to form 4-bromo-2-chlorophenyl methanesulfonate. Generally, aprotic solvents are preferred for this type of reaction to prevent the hydrolysis of the highly reactive methanesulfonyl chloride. The polarity of the solvent can also play a crucial role.

Polar aprotic solvents, such as dichloromethane (B109758), acetonitrile, or tetrahydrofuran (B95107) (THF), are often employed in sulfonylation reactions. researchgate.net These solvents can help to dissolve the starting materials and facilitate the reaction between the phenoxide ion (formed by the deprotonation of 4-bromo-2-chlorophenol by the base) and methanesulfonyl chloride. The use of a non-polar solvent like hexane (B92381) or toluene (B28343) is also possible, particularly if the starting materials are sufficiently soluble.

The reaction rate can be influenced by the solvent's ability to stabilize the transition state of the reaction. A more polar solvent may stabilize the charged intermediates, potentially leading to a faster reaction rate. However, the choice of solvent must also consider potential side reactions. For instance, in some cases, the solvent itself might react with the sulfonyl chloride.

A study on the synthesis of various aryl sulfonates demonstrated that dichloromethane is an effective solvent for the reaction of phenols with sulfonyl chlorides. researchgate.net Another patent describes the use of aromatic organic solvents like toluene or xylene for the preparation of alkyl methanesulfonate solutions. google.comgoogle.com The selection of the optimal solvent system for the synthesis of this compound would likely involve experimental screening of several aprotic solvents to determine which provides the best balance of reaction rate, yield, and purity.

The following table summarizes the general properties of solvents that could be considered for this esterification:

| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | General Applicability |

| Dichloromethane | Polar Aprotic | 9.1 | 39.6 | Good for dissolving reactants, commonly used. researchgate.net |

| Acetonitrile | Polar Aprotic | 37.5 | 81.6 | Higher polarity may increase reaction rate. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good solvent for many organic compounds. |

| Toluene | Non-polar | 2.4 | 110.6 | May be suitable if reactants are soluble. google.com |

| Hexane | Non-polar | 1.9 | 68.7 | Less likely to participate in side reactions. |

Purification and Isolation Techniques for Aryl Methanesulfonates

After the synthesis of this compound, the crude product will likely contain unreacted starting materials, the base, and its hydrochloride salt, as well as any side products. A multi-step purification process is typically required to isolate the desired aryl methanesulfonate in high purity.

The initial workup often involves an aqueous wash to remove the water-soluble byproducts, such as the hydrochloride salt of the amine base. If a tertiary amine like triethylamine is used, washing with a dilute acid solution can help to remove the excess base. This is followed by a wash with a dilute base, such as sodium bicarbonate solution, to remove any unreacted 4-bromo-2-chlorophenol. Finally, a wash with brine helps to remove any remaining water from the organic layer.

After drying the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), the solvent is removed under reduced pressure to yield the crude product. Further purification is often necessary and can be achieved through several techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude this compound would be dissolved in a hot solvent or solvent mixture in which it is soluble, and then allowed to cool slowly. The pure crystals of the product should form, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.

Chromatography: Column chromatography using silica (B1680970) gel is a powerful technique for separating compounds based on their polarity. The crude product is dissolved in a minimal amount of a suitable solvent and applied to the top of a silica gel column. A solvent or a mixture of solvents (eluent) is then passed through the column, and the different components of the mixture will travel down the column at different rates, allowing for their separation. For aryl methanesulfonates, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is often used as the eluent. nih.gov

Solvent Extraction: This technique can be used to selectively separate the desired product from impurities based on their differing solubilities in two immiscible liquids. For instance, a solution of the crude product in an organic solvent could be washed with an aqueous solution to remove polar impurities. google.com

The choice of purification method will depend on the physical properties of this compound (e.g., whether it is a solid or a liquid at room temperature) and the nature of the impurities present. Industrial-scale purification might favor recrystallization due to its cost-effectiveness, while laboratory-scale synthesis might utilize chromatography for higher purity.

Exploration of Alternative Synthetic Routes to this compound

Beyond the traditional esterification of 4-bromo-2-chlorophenol, alternative synthetic strategies could be envisioned for the preparation of this compound. These routes might offer advantages in terms of regioselectivity, functional group tolerance, or milder reaction conditions.

Strategies Involving Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium species can then be quenched with an appropriate electrophile.

In the context of synthesizing this compound, a DoM strategy could potentially be employed. One hypothetical approach would involve starting with a suitably protected 4-bromophenol (B116583). The protecting group would need to act as a DMG. For example, a methoxymethyl (MOM) ether or a carbamate (B1207046) group could serve this purpose. The protected 4-bromophenol would then be treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, to effect ortho-lithiation. The subsequent quenching of the generated aryllithium with a sulfur dioxide equivalent, followed by an oxidative workup in the presence of methyl iodide, could potentially lead to the formation of the methanesulfonate.

Alternatively, a halogen-metal exchange could be considered. Starting with 2,5-dibromochlorobenzene, a selective lithium-halogen exchange at the 2-position could be achieved, followed by quenching with a sulfonylating agent. However, controlling the regioselectivity of the lithium-halogen exchange in the presence of multiple halogens could be challenging.

It is important to note that the presence of the bromo and chloro substituents on the aromatic ring would influence the feasibility and outcome of a DoM strategy. The electronic and steric effects of these halogens would need to be carefully considered in the design of a synthetic route.

Transition Metal-Catalyzed Approaches to Aryl Sulfonate Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide array of organic molecules, and their application to the formation of aryl sulfonates is an area of growing interest. mdpi.comnih.gov These methods can offer mild reaction conditions and broad substrate scope.

One potential transition metal-catalyzed approach for the synthesis of this compound could involve the coupling of a suitable aryl precursor with a source of the methanesulfonate group. For instance, a palladium- or copper-catalyzed coupling of 4-bromo-2-chloro-iodobenzene with a methanesulfonate salt could be envisioned. However, the synthesis of the requisite 4-bromo-2-chloro-iodobenzene might be challenging.

More recently, methods for the direct C-H sulfonylation of arenes have been developed. These reactions, often catalyzed by rhodium or palladium, could potentially be applied to a 1-bromo-3-chlorobenzene (B44181) substrate. However, achieving the desired regioselectivity for the C-H activation and subsequent sulfonylation at the position corresponding to the 4-position of 4-bromo-2-chlorophenol would be a significant challenge.

Another emerging strategy involves the electro-oxidative coupling of sodium arenesulfinates with phenols. eurjchem.com This method avoids the use of harsh oxidants and can produce a wide range of aryl sulfonate esters in good to excellent yields. eurjchem.com A hypothetical application to the synthesis of this compound would involve the reaction of 4-bromo-2-chlorophenol with sodium methanesulfinate (B1228633) under electro-oxidative conditions.

The development of transition metal-catalyzed methods for the synthesis of this compound remains an area for future research. Such methods could provide more efficient and environmentally benign alternatives to the traditional esterification approach.

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Chlorophenyl Methanesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations are fundamental to understanding the electronic behavior of a molecule. These calculations would typically provide a wealth of information about the compound's stability, reactivity, and spectroscopic properties.

Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process would yield precise bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency analysis would confirm that the structure is a true energy minimum and predict its infrared and Raman spectra. No such structural data or predicted spectra for 4-Bromo-2-chlorophenyl methanesulfonate (B1217627) are currently available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This visual tool is invaluable for predicting how the molecule will interact with other reagents. For 4-Bromo-2-chlorophenyl methanesulfonate, an MEP map would identify the most likely sites for chemical attack, but this analysis has not been performed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can be calculated. This entire dataset is absent for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer between orbitals, which is essential for understanding hyperconjugative interactions and the stability they impart. An NBO analysis of this compound would quantify these interactions and provide a deeper understanding of its electronic structure, but such a study has not been conducted.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the energetic landscape of a chemical reaction, identifying the most favorable pathways and characterizing the high-energy transition states. This is vital for understanding reaction mechanisms and predicting product formation.

Theoretical Prediction of Reaction Selectivity

By modeling different potential reaction pathways, computational chemistry can predict the selectivity of a reaction (e.g., regioselectivity or stereoselectivity). This predictive power is a cornerstone of modern reaction design. In the case of this compound, no theoretical predictions of its reaction selectivity have been reported.

Computational Studies of Leaving Group Abilities of Methanesulfonates

The methanesulfonate (mesylate) group is widely recognized in organic chemistry as an effective leaving group, a property attributable to the stability of the resultant methanesulfonate anion. This stability arises from the delocalization of the negative charge across the three oxygen atoms, a feature that can be quantitatively explored and understood through computational chemistry. researchgate.net Theoretical studies, particularly those employing density functional theory (DFT), are instrumental in elucidating the mechanistic pathways and energetic barriers associated with the departure of sulfonate leaving groups in nucleophilic substitution reactions.

Computational models can predict the favorability of different reaction mechanisms, such as the unimolecular (SN1) and bimolecular (SN2) pathways. For instance, DFT studies on analogous reactions, like the esterification of benzenesulfonic acid, have been used to calculate the activation barriers for various proposed mechanisms. researchgate.net These calculations often reveal that pathways involving pentacoordinate sulfur intermediates are energetically unfavorable. researchgate.net Instead, for aryl sulfonates, computational results can help determine the likelihood of an SN1 pathway, proceeding through a sulfonylium cation intermediate, versus an SN2 pathway, which involves the direct attack of a nucleophile. researchgate.net

For a molecule like this compound, DFT calculations would be employed to model the transition state of its cleavage from a substrate. By calculating the energy of this transition state relative to the ground state, the activation energy for the substitution reaction can be determined. A lower activation energy implies a better leaving group. The electronic effects of the substituents on the phenyl ring (the bromine and chlorine atoms) are critical in these calculations. Their electron-withdrawing nature is expected to further stabilize the resulting aryloxide portion of the leaving group, although the primary factor remains the stability of the methanesulfonate anion itself.

The leaving group's ability is not solely determined by electronic factors; steric effects also play a significant role. nih.gov Computational studies can quantify the steric hindrance around the reaction center. In cases involving bulky skeletons, such as neopentyl systems, unusual reactivity orders have been observed where larger halides like iodide are more reactive than sulfonates like p-toluenesulfonate and methanesulfonate. nih.gov This has been attributed to the steric bulk of the sulfonate groups, a factor that can be quantitatively assessed using A-values derived from computational models of substituted cyclohexanes. nih.gov For this compound, computational analysis would similarly evaluate the interplay between the electronic stabilization provided by the halogen substituents and any potential steric interactions that might influence its departure from a substrate.

Below is a comparative table illustrating typical computational findings on the reactivity of various leaving groups, which provides context for where aryl methanesulfonates stand.

| Leaving Group | Typical Reaction Pathway | Key Stabilizing Feature | Relative Reactivity (General Trend) | Computational Method |

| I⁻ (Iodide) | SN2 | Large atomic radius, high polarizability | High | DFT, Ab initio |

| Br⁻ (Bromide) | SN2 | Good balance of electronegativity and size | High | DFT, Ab initio |

| CH₃SO₃⁻ (Methanesulfonate) | SN1 / SN2 | Resonance delocalization of negative charge | Very High | DFT |

| C₇H₇SO₃⁻ (p-Toluenesulfonate) | SN1 / SN2 | Resonance delocalization, aromatic stabilization | Very High | DFT |

| CF₃SO₃⁻ (Triflate) | SN1 / SN2 | Inductive effect of fluorine atoms, resonance | Extremely High | DFT |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating their atomic motions over time. For a semi-flexible molecule like this compound, MD simulations can provide detailed insights into its preferred spatial arrangements, the dynamics of its internal rotations, and the influence of its environment (e.g., solvent) on its structure.

The first step in conducting an MD simulation is the development of an accurate force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For sulfonated aromatic compounds, force field parameters, particularly for the sulfonate group, can be derived by fitting them to conformations and energies obtained from high-level quantum mechanical calculations, such as DFT. aip.org

Once a reliable force field is established, an MD simulation is initiated by placing the molecule in a simulation box, often filled with solvent molecules to mimic solution-phase conditions. The system is then allowed to evolve over time according to the laws of classical mechanics. The simulation generates a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory allows for the characterization of the molecule's conformational preferences.

For this compound, key conformational degrees of freedom would include the torsion angles around the C-O and S-O bonds. By analyzing the distribution of these dihedral angles throughout the simulation, a potential of mean force (PMF) can be constructed to identify the lowest energy conformers and the energy barriers separating them. This provides a detailed map of the conformational energy landscape. Such analyses have been successfully applied to determine the ratios and lifetimes of various conformations for other flexible molecules in solution. mdpi.com

The results from MD simulations can be summarized in tables that detail the primary conformers, their relative populations, and the key dihedral angles that define them, as shown in the hypothetical table below for this compound.

| Conformer ID | Dihedral Angle 1 (C-C-O-S) | Dihedral Angle 2 (C-O-S-C) | Relative Population (%) | Average Lifetime (ps) |

| A | ~60° | ~180° | 45 | 110 |

| B | ~-60° | ~180° | 45 | 110 |

| C | ~180° | ~60° | 5 | 15 |

| D | ~180° | ~-60° | 5 | 15 |

This data, derived from extensive sampling of the molecule's motion, provides a dynamic picture of its structural behavior that is inaccessible through static computational methods or most experimental techniques alone.

Advanced Applications of 4 Bromo 2 Chlorophenyl Methanesulfonate in Complex Chemical Synthesis

Strategic Use as a Versatile Building Block in Multi-step Organic Synthesis

The inherent reactivity of the methanesulfonate (B1217627) group as an excellent leaving group, coupled with the differential reactivity of the bromine and chlorine substituents, allows for a stepwise and controlled functionalization of the aromatic ring. This makes 4-bromo-2-chlorophenyl methanesulfonate an ideal starting material for the synthesis of a wide array of complex organic molecules.

Synthesis of Substituted Aryl Ethers

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, and aryl methanesulfonates serve as effective precursors for this purpose. The methanesulfonate group can be readily displaced by alkoxides or phenoxides to form the corresponding ether linkage. In a strategic approach, the methanesulfonate can function as both a protecting group for the phenol (B47542) and subsequently as an activating group for ether formation.

A general and efficient method for the synthesis of diaryl ethers involves the tandem deprotection of aryl methanesulfonates and subsequent nucleophilic aromatic substitution (SNAr) with activated aryl halides. This process can be mediated by anhydrous potassium phosphate (B84403) in an ionic liquid, providing a greener alternative to traditional methods. nih.gov While a specific example utilizing this compound is not explicitly detailed in the literature, the principles of this methodology are directly applicable. The 4-bromo-2-chlorophenyl moiety would remain intact during the displacement of the methanesulfonate group, yielding a substituted aryl ether that is primed for further diversification through reactions at the halogenated positions.

Table 1: Illustrative Reaction Scheme for Aryl Ether Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aryl alcohol (Ar'OH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Bromo-3-chloro-2-(aryloxy)benzene |

This two-step, one-pot procedure highlights the efficiency of using aryl methanesulfonates as versatile intermediates. The initial mesylation of a phenol followed by its reaction with an alcohol in the presence of a suitable base provides a powerful tool for constructing complex aryl ether frameworks.

Construction of Complex Heterocyclic Ring Systems

The 4-bromo-2-chlorophenyl scaffold is a valuable starting point for the synthesis of various heterocyclic systems. For instance, derivatives of 4-bromo-2-chlorophenol (B165030) have been utilized as reagents in the synthesis of 7-arylbenzo[b] nih.govnih.govoxazine (B8389632) derivatives. Benzo[b] nih.govnih.govoxazines are an important class of heterocyclic compounds with a range of biological activities.

While the direct use of this compound in this specific synthesis is not documented, a plausible synthetic route can be envisioned where the methanesulfonate acts as a leaving group in an intramolecular cyclization reaction. For example, a precursor containing the 4-bromo-2-chlorophenoxy moiety linked to a suitable nitrogen-containing side chain could undergo intramolecular nucleophilic attack to form the oxazine ring, with the methanesulfonate being displaced. The bromine and chlorine atoms would then be available for further functionalization to introduce additional complexity into the heterocyclic system.

Precursor in the Synthesis of Chiral Compounds

The aryl methanesulfonate can be involved in asymmetric transition-metal-catalyzed cross-coupling reactions where a chiral ligand induces enantioselectivity. For instance, the bromine atom could be selectively targeted in a Suzuki or Heck coupling with a chiral partner. Alternatively, the methanesulfonate group could be displaced by a chiral nucleophile in an SNAr-type reaction, thereby introducing a stereocenter. The development of such methodologies would significantly expand the utility of this versatile building block in asymmetric synthesis.

Development of Novel Methodologies Utilizing Aryl Methanesulfonates

The unique reactivity of aryl methanesulfonates has spurred the development of novel and efficient synthetic methodologies, including one-pot reactions and sustainable chemistry approaches.

Implementation in One-Pot or Cascade Reactions

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. A notable example is the one-pot demethylation-mesylation of aryl methyl ethers to afford aryl mesylates. organic-chemistry.org This transformation, utilizing a mixture of phosphorus pentoxide in methanesulfonic acid, provides a simple and efficient route to aryl methanesulfonates from readily available starting materials. organic-chemistry.org

Furthermore, the concept of a one-pot synthesis can be extended to the subsequent reactions of the formed aryl methanesulfonate. As previously mentioned, the tandem deprotection of an aryl methanesulfonate followed by an SNAr reaction to form a diaryl ether in an ionic liquid is a prime example of a one-pot process that enhances synthetic efficiency. nih.gov Applying this strategy to this compound would allow for the rapid construction of complex diaryl ethers with multiple points for further diversification.

Table 2: Conceptual One-Pot Reaction Sequence

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Mesylation of 4-bromo-2-chlorophenol | Methanesulfonyl chloride, Base | This compound |

| 2 | Nucleophilic Substitution | Alcohol/Phenol, Base | Substituted Aryl Ether |

This streamlined approach avoids the isolation of the intermediate methanesulfonate, saving time and resources.

Application in Sustainable Chemistry Approaches (e.g., Solvent-Free Reactions)

The principles of green chemistry are increasingly influencing the design of synthetic routes. The use of methanesulfonic acid as a catalyst in solvent-free reactions is a well-established sustainable approach. For example, it has been effectively used to catalyze the one-pot condensation of β-naphthol with aldehydes to synthesize benzoxanthenes in high yields without the need for a solvent.

While specific solvent-free reactions involving this compound are yet to be extensively reported, the potential for such applications is significant. The high reactivity of the methanesulfonate group could allow for nucleophilic substitution reactions to be carried out under solvent-free conditions, either by heating the neat reactants or by using solid-supported reagents. The development of such solvent-free protocols would represent a significant advancement in the sustainable synthesis of complex molecules derived from this versatile building block.

Role in the Elucidation of Mechanistic Principles for Aromatic Transformations

While specific, dedicated studies on this compound are not extensively documented in publicly accessible literature, its molecular architecture makes it an exemplary substrate for interrogating the fundamental mechanisms of aromatic transformations. The compound uniquely combines three key features that are invaluable for mechanistic studies: a highly effective leaving group (methanesulfonate), and two distinct halogen substituents (bromo and chloro) that serve as electronic and steric probes on the aromatic ring. This structure allows for detailed investigations into nucleophilic aromatic substitution (SNAr), elimination-addition (benzyne) pathways, and electrophilic aromatic substitution (EAS) principles.

Probing Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The SNAr reaction is a cornerstone of aromatic chemistry, and this compound is well-suited to explore its mechanistic nuances.

The Methanesulfonate Group as a Superior Leaving Group: The methanesulfonate (mesylate) group is an excellent nucleofuge, a property derived from the ability of the sulfonate group to stabilize a negative charge through resonance. This is critical for facilitating nucleophilic attack on the aromatic ring, which is an inherently electron-rich system. Unlike reactions with aryl halides, which often require harsh conditions or strong electron-withdrawing activating groups (like nitro groups), aryl sulfonates can undergo substitution under milder conditions. mdpi.comchemistrysteps.commasterorganicchemistry.com This allows for the study of reactions that might otherwise be kinetically prohibitive.

Distinguishing Stepwise vs. Concerted Pathways: A central question in SNAr mechanisms is whether the reaction proceeds through a discrete, two-step pathway involving a stable Meisenheimer intermediate or via a single, concerted transition state. nih.govnih.gov Kinetic studies using this compound could provide significant insights. By varying the nucleophile and measuring the reaction rates, a Hammett or Brønsted analysis can be performed. nih.govacs.org A large, positive Hammett ρ value would suggest a significant buildup of negative charge in the transition state, consistent with the formation of a Meisenheimer complex. Conversely, a smaller ρ value might indicate a more concerted process where bond formation and bond-breaking are more synchronous. nih.gov

Electronic Influence of Halogen Substituents: The bromo and chloro groups are moderately electron-withdrawing via induction, which increases the electrophilicity of the carbon atom attached to the methanesulfonate group (C-1) and helps to stabilize the anionic Meisenheimer intermediate if one is formed. Their presence is crucial for activating the ring towards nucleophilic attack. Kinetic analysis of nucleophilic substitution on this compound can quantify the cumulative activating effect of these halogens.

Below is a hypothetical data table illustrating how kinetic data from reactions with this compound could be used to probe the SNAr mechanism.

| Nucleophile | pKa of Conjugate Acid | Relative Rate Constant (krel) | Proposed Brønsted βnuc Value |

|---|---|---|---|

| Aniline | 4.6 | 1.0 | 0.45 |

| Piperidine | 11.1 | 850 | |

| Phenoxide | 10.0 | 120 | |

| Methoxide | 15.5 | 3200 |

This interactive table demonstrates the relationship between nucleophile basicity and reaction rate. A Brønsted β value between 0 and 1, as hypothetically shown, would indicate that the nucleophile's basicity influences the reaction rate, which is characteristic of a stepwise mechanism where the formation of the intermediate is often the rate-determining step. nih.gov

Investigating Elimination-Addition (Benzyne) Mechanisms

Under conditions of extreme basicity (e.g., using sodium amide or potassium tert-butoxide), aryl halides and sulfonates can undergo an elimination-addition reaction that proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orgmasterorganicchemistry.com this compound is an excellent candidate for studying this pathway.

Formation of an Unsymmetric Benzyne: The presence of a hydrogen atom at the C-6 position, ortho to the methanesulfonate leaving group, allows for deprotonation by a strong base. Subsequent elimination of the methanesulfonate would lead to the formation of 4-bromo-2-chloro-benzyne. This aryne is unsymmetrical, meaning the subsequent nucleophilic addition can occur at two distinct carbon atoms of the formal triple bond (C-1 or C-2).

Regioselectivity of Nucleophilic Attack: The analysis of the product ratio from the trapping of this benzyne intermediate provides deep mechanistic understanding. The incoming nucleophile will preferentially add to one of the two carbons of the aryne bond, and the regioselectivity is governed by the electronic effects of the bromo and chloro substituents. masterorganicchemistry.com The inductive effects of the halogens will influence the distribution of electron density in the benzyne, directing the nucleophile. Studying the ratio of the resulting 3-bromo-1-chloro-substituted product versus the 1-bromo-3-chloro-substituted product allows for a quantitative assessment of these directing effects.

| Benzyne Intermediate | Possible Products upon Nucleophilic Attack (Nu-) | Predicted Major Product | Rationale |

|---|---|---|---|

| 4-Bromo-2-chlorobenzyne | 3-Bromo-2-chloro-1-Nu-benzene | Product from attack at C-1 | The more inductively electron-withdrawing chloro group at C-2 would better stabilize an adjacent carbanion formed upon nucleophilic attack at C-1. |

| 4-Bromo-3-chloro-1-Nu-benzene |

This table illustrates how the electronic properties of the substituents on the benzyne intermediate dictate the regiochemical outcome of the nucleophilic addition step.

Utility in Electrophilic Aromatic Substitution (EAS) Studies

While the primary utility of this compound lies in studying reactions where the sulfonate is a leaving group, the substituted ring itself can be a substrate for further electrophilic substitution, providing insights into substituent effects.

Competing Directing Effects: The bromo and chloro substituents are both deactivating yet ortho-, para-directing groups. msu.edujove.com An electrophilic substitution reaction (e.g., nitration or further halogenation) on this substrate would present a scenario of competing directing effects. The outcome would reveal the relative directing power of bromine versus chlorine and the influence of the strongly deactivating methanesulfonate group.

Steric Hindrance: The chloro group at the C-2 position provides significant steric hindrance to electrophilic attack at the C-3 position. This allows for the quantification of steric effects versus electronic effects in determining the regioselectivity of EAS reactions.

Q & A

Q. What are the recommended synthetic routes for preparing 4-bromo-2-chlorophenyl methanesulfonate, and how can purity be optimized?

A two-step synthesis is typically employed:

Sulfonation : React 4-bromo-2-chlorophenol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (δ 3.2 ppm for methyl sulfonate group) .

Key considerations : Control reaction temperature (<0°C to minimize hydrolysis) and exclude moisture to prevent side reactions.

Q. How can structural confirmation of this compound be achieved?

Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm), methanesulfonate methyl group (δ 3.2 ppm), and quaternary carbons.

- X-ray crystallography : Use SHELX programs for structure refinement. Crystallize the compound in a polar aprotic solvent (e.g., DMSO) to resolve halogen positioning and confirm regiochemistry .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 293.91 (C₇H₆BrClO₃S).

Q. What analytical methods are suitable for detecting degradation products of this compound?

- TLC : Use silica gel plates with benzene:chloroform:ethyl acetate (40:40:20) to separate 4-bromo-2-chlorophenol (Rf ~0.5) from the parent compound (Rf ~0.7). Visualize via UV254 or iodine staining .

- HPLC-MS : Monitor hydrolysis products (e.g., methanesulfonic acid derivatives) under accelerated stability conditions (pH 7.4 buffer, 40°C).

Advanced Research Questions

Q. How does the electronic environment of the aryl group influence reactivity in cross-coupling reactions?

The electron-withdrawing methanesulfonate group directs electrophilic substitution to the para-position relative to the bromine atom. In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with arylboronic acids (e.g., 4-fluorophenylboronic acid) in DMF/H₂O (3:1) at 80°C. The chlorine atom may require protecting groups (e.g., TMSCl) to prevent undesired side reactions . Data contradiction : While bromine is typically more reactive than chlorine in cross-coupling, steric hindrance from the methanesulfonate group can reduce yields. Optimize ligand choice (e.g., XPhos) to enhance catalytic efficiency.

Q. What metabolic pathways are observed for this compound in biological systems, and how are its intermediates characterized?

In pesticidal studies (e.g., profenofos analogs), hydrolysis via esterases generates 4-bromo-2-chlorophenol, which is further metabolized to sulfate conjugates. Use LC-MS/MS with stable isotope labeling (e.g., ¹³C-methanesulfonate) to trace metabolic intermediates in liver microsome assays . Key finding : The methanesulfonate group increases hydrolytic stability compared to phosphate esters, delaying detoxification pathways .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The bromine atom directs electrophiles to the ortho position (lower activation energy ΔG‡ = 15.2 kcal/mol vs. meta ΔG‡ = 18.7 kcal/mol). Validate predictions experimentally via nitration (HNO₃/H₂SO₄) to isolate 5-nitro-4-bromo-2-chlorophenyl methanesulfonate .

Q. What strategies mitigate toxicity risks during handling?

- Engineering controls : Use fume hoods for synthesis and PPE (nitrile gloves, goggles).

- Waste disposal : Neutralize residual methanesulfonic acid with NaHCO₃ before aqueous disposal.

- Mutagenicity screening : Conduct Ames tests (TA98 strain) to assess genotoxicity, as methanesulfonate esters are known alkylating agents .

Contradiction Resolution and Methodological Gaps

- Contradiction : reports TLC conditions for separating 4-bromo-2-chlorophenol, but modern HPLC methods () offer higher resolution. Recommendation : Use HPLC for quantitative analysis and TLC for rapid qualitative checks.

- Gap : Limited data exist on photostability. Design accelerated UV degradation studies (ICH Q1B guidelines) to identify photoproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.